molecular formula C3H7NOS B14298088 1,3-Thiazolidin-2-ol CAS No. 121739-44-4

1,3-Thiazolidin-2-ol

Cat. No.: B14298088
CAS No.: 121739-44-4
M. Wt: 105.16 g/mol
InChI Key: QQZVYINTKUPKGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazolidin-2-ol can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) using catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . Another method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact. Techniques such as nano-catalysis and click chemistry are utilized to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazolidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidines, which exhibit enhanced biological activities and pharmacological properties .

Properties

CAS No.

121739-44-4

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

1,3-thiazolidin-2-ol

InChI

InChI=1S/C3H7NOS/c5-3-4-1-2-6-3/h3-5H,1-2H2

InChI Key

QQZVYINTKUPKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)O

Origin of Product

United States

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